Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate
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Overview
Description
Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate is a chemical compound with the molecular formula C9H5F3NNaO2 and a molecular weight of 239.13 g/mol It is characterized by the presence of a trifluoromethyl group, a pyridine ring, and a buten-2-olate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate typically involves the reaction of 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-ene with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Mechanism of Action
The mechanism of action of sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyridine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate include:
- Sodium 1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-olate
- Sodium 1,1,1-trifluoro-4-oxo-4-(2-pyridyl)but-2-en-2-olate
- Sodium 1,1,1-trifluoro-4-oxo-4-(4-pyridyl)but-2-en-2-olate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the position of the pyridine ring and the trifluoromethyl group. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
1006961-03-0 |
---|---|
Molecular Formula |
C9H5F3NNaO2 |
Molecular Weight |
239.13 g/mol |
IUPAC Name |
sodium;(E)-1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate |
InChI |
InChI=1S/C9H6F3NO2.Na/c10-9(11,12)8(15)4-7(14)6-2-1-3-13-5-6;/h1-5,15H;/q;+1/p-1/b8-4+; |
InChI Key |
PLBYWJVPXDVGQB-ZFXMFRGYSA-M |
SMILES |
C1=CC(=CN=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)/C=C(\C(F)(F)F)/[O-].[Na+] |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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